N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide
Description
Research Significance and Academic Interest
The compound’s significance lies in its potential as a scaffold for designing bioactive molecules. Indole derivatives are renowned for their diverse pharmacological profiles, including antitumor, antiviral, and anti-inflammatory activities. The inclusion of halogen atoms (chlorine and fluorine) in the phenyl ring enhances electronic and steric properties, which may improve target binding affinity and metabolic stability. For instance, QSAR studies on similar indole-acetamides have demonstrated that substituents on the indole nitrogen significantly influence biological activity. In this compound, the 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, potentially modulating interactions with enzymatic active sites or receptors.
Academic interest extends to the compound’s synthetic accessibility. The acetamide bridge between the indole and aryl groups allows for modular modifications, enabling structure-activity relationship (SAR) explorations. This adaptability aligns with trends in fragment-based drug design, where core structures serve as platforms for iterative optimization.
Historical Context of Indole-3-Acetamide Derivatives in Research
Indole-3-acetamide derivatives have evolved significantly since their early exploration in the mid-20th century. Initial studies focused on simple analogs, such as indole-3-acetic acid, a plant growth hormone. Over time, researchers introduced substituents to enhance stability and bioactivity, leading to compounds like 2-[5-(3-chloro-4-fluorophenyl)-1H-indol-3-yl]acetamide, which shares structural similarities with the subject compound.
The development of complex derivatives, such as N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, highlights the trend toward hybrid structures combining indole cores with additional heterocycles. These innovations aim to address challenges like drug resistance and poor pharmacokinetics. The subject compound represents a continuation of this trajectory, merging formamido and acetamide functionalities to explore novel binding modes.
Theoretical Framework for Structure-Function Analysis
Theoretical analyses of this compound rely on QSAR models and molecular docking simulations. Key structural features influencing function include:
- Halogen Substituents : The 3-chloro-4-fluorophenyl group contributes to hydrophobic interactions and dipole moments, which are critical for target engagement. Chlorine’s polarizability and fluorine’s electronegativity create a balanced electronic profile, enhancing binding specificity.
- Indole Core : The indole moiety’s planar structure facilitates π-π stacking with aromatic residues in protein binding pockets. Additionally, the nitrogen atom at position 1 can participate in hydrogen bonding.
- Formamido-Acetamide Linker : This bridge introduces conformational flexibility while maintaining hydrogen-bonding capacity. The formamido group (NHCHO) may act as a hydrogen bond donor or acceptor, depending on its orientation.
A QSAR study on indole derivatives demonstrated that substituents at the indole nitrogen, such as aryl groups, correlate with enhanced inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). For the subject compound, the chloro-fluorophenyl substituent likely optimizes steric and electronic complementarity with target proteins, as suggested by comparative analyses of related structures.
Properties
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-7-10(5-6-14(13)19)22-16(23)9-21-17(24)12-8-20-15-4-2-1-3-11(12)15/h1-8,20H,9H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURSCOBGBHSLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the formation of the acetamide linkage through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives, focusing on substitutions at the phenyl ring, heterocyclic moieties, and biological activities. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Halogenated Phenyl Groups : The 3-chloro-4-fluorophenyl moiety is recurrent in analogs (e.g., ), enhancing lipophilicity and binding affinity to hydrophobic enzyme pockets. This substitution pattern is critical for stability and target engagement in drug design.
Heterocyclic Modifications :
- Indole Derivatives (e.g., ): The indole ring in N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide contributes to antioxidant activity, likely via radical scavenging. The target compound’s formamido-indole group may similarly interact with redox-active enzymes.
- Benzimidazole/Triazole Derivatives (e.g., ): These heterocycles introduce hydrogen-bonding or π-stacking capabilities. For instance, the benzimidazole-thio group in predicts moderate basicity (pKa ~10.59), which could influence solubility.
Biological Activities: Antimicrobial Potential: Triazole- and furan-containing analogs () suggest activity against microbial targets, possibly through inhibition of essential enzymes like CYP51 (sterol demethylase) . Antioxidant and Metabolic Effects: Indole-acetamides () exhibit α-amylase inhibition, hinting at applications in diabetes management. The target compound’s indole moiety may confer similar properties.
Physicochemical Properties :
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with indole and pyrazole moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)acetamide | MCF-7 | 0.46 | CDK2 inhibition |
| Pyrazole derivative | A375 | 4.2 | Induction of apoptosis |
| Indole-pyrazole hybrid | HCT116 | 0.39 | Aurora-A kinase inhibition |
These findings indicate that the compound may exert its anticancer effects through various mechanisms, including cell cycle arrest and apoptosis induction.
2. Antiviral Properties
In addition to its anticancer potential, compounds structurally related to this compound have been investigated for antiviral activity, particularly against SARS-CoV-2. Molecular docking studies suggest that such compounds could effectively inhibit viral replication by targeting specific viral proteins.
Case Studies
Case Study 1: Indole Derivatives in Cancer Therapy
A study by Wang et al. (2023) explored a series of indole derivatives, including those similar to this compound, demonstrating significant anticancer activity against various cell lines. The study reported an IC50 value of 0.39 µM against HCT116 cells, indicating potent growth inhibition.
Case Study 2: Molecular Docking Against SARS-CoV-2
Research conducted by Zhang et al. (2023) employed molecular docking techniques to assess the binding affinity of indole-based compounds against the main protease of SARS-CoV-2. The study found that certain derivatives exhibited high binding affinity, suggesting potential as antiviral agents.
Research Findings
Recent advancements in drug design have focused on optimizing the biological activity of compounds like this compound through structural modifications. Research indicates that introducing various substituents can enhance potency and selectivity towards specific biological targets.
Table 2: Summary of Research Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Wang et al. (2023) | Anticancer Activity | IC50 = 0.39 µM against HCT116 |
| Zhang et al. (2023) | Antiviral Properties | High binding affinity for SARS-CoV-2 protease |
Q & A
Q. What are the key synthetic pathways for N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Indole core preparation : Coupling of 1H-indole-3-carboxylic acid with chloro-fluorophenyl acetamide precursors.
Amide bond formation : Use of coupling agents like EDC/HOBt or DCC to link the indole and acetamide moieties.
Purification : Column chromatography or recrystallization to isolate the final product.
- Optimization Strategies :
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide substitutions) .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity in amide bond formation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
| Compound Type | Yield (%) | Key Conditions | Characterization Techniques |
|---|---|---|---|
| Indole-acetamide derivatives | 8–17 | DMF, 70°C, 12h | H-NMR, C-NMR, HRMS |
| Pyrimidoindole derivatives | 10–25 | Acetic anhydride, 60°C, inert N₂ | HPLC, FT-IR |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., indole NH at δ 10–12 ppm, acetamide carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z for C₁₇H₁₂ClFN₂O₂) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (applicable to analogs with halogen substituents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamide-indole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., chloro vs. nitro groups on the phenyl ring) and test activity against targets like Bcl-2/Mcl-1 .
- Dose-Response Assays : Use IC₅₀ values to quantify potency differences across analogs (e.g., 10j vs. 10m in ).
- Computational Modeling : Molecular docking identifies binding interactions (e.g., indole π-π stacking with protein pockets) .
Q. What computational strategies predict the compound’s interaction with biological targets like Bcl-2/Mcl-1?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100-ns trajectories to assess hydrophobic interactions) .
- Free Energy Calculations : MM/PBSA quantifies binding affinities (ΔG values) for halogen-substituted analogs .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors from the acetamide group) .
Q. How can crystallography elucidate structural features impacting stability and reactivity?
- Methodological Answer :
- Crystal Structure Analysis : For analogs like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, intermolecular H-bonds and halogen interactions stabilize the lattice .
- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 192–194°C in ) with thermal stability.
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Methodological Answer :
Q. Table 2: Key Functional Groups and Their Impact on Bioactivity
| Functional Group | Role in Bioactivity | Example in Literature |
|---|---|---|
| Chloro-fluorophenyl | Enhances lipophilicity and target binding | Bcl-2 inhibition () |
| Indole formamido | Mediates π-π stacking with proteins | Anticancer activity () |
| Sulfanyl groups | Modulates redox reactivity | Enzyme inhibition () |
Q. How do substituent variations on the indole core affect enzymatic inhibition profiles?
- Methodological Answer :
- Enzyme Assays : Compare inhibition of kinases (e.g., EGFR) vs. caspases using fluorogenic substrates .
- Kinetic Studies : Measure values to assess competitive vs. non-competitive inhibition .
- Metabolite Profiling : LC-MS identifies oxidative metabolites (e.g., hydroxylation at indole C-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
